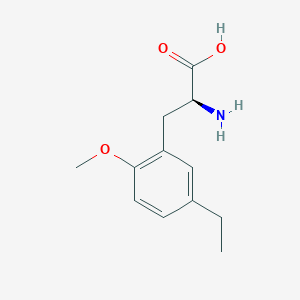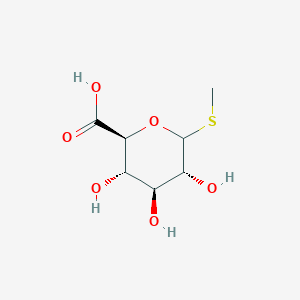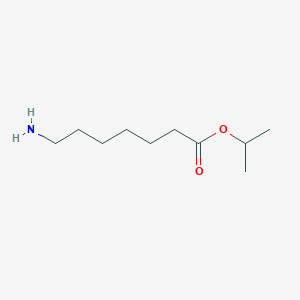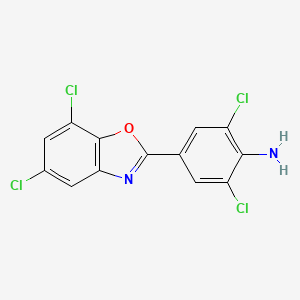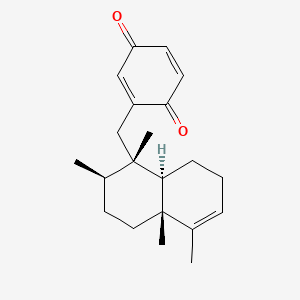
(-)-Avarone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(-)-Avarone: is a naturally occurring quinone compound isolated from marine sponges. It is known for its unique chemical structure and biological activities, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (-)-Avarone typically involves the oxidation of its precursor, avarol. The process includes the use of oxidizing agents such as manganese dioxide or silver oxide under controlled conditions to achieve the desired quinone structure.
Industrial Production Methods: Industrial production of this compound is less common due to its natural abundance in marine sponges. advancements in synthetic biology and chemical synthesis may pave the way for more efficient production methods in the future.
Chemical Reactions Analysis
Types of Reactions: (-)-Avarone undergoes various chemical reactions, including:
Oxidation: Conversion to more oxidized forms.
Reduction: Conversion back to avarol.
Substitution: Reactions involving the replacement of functional groups.
Common Reagents and Conditions:
Oxidation: Manganese dioxide, silver oxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products: The major products formed from these reactions include various oxidized and reduced forms of this compound, as well as substituted derivatives with potential biological activities.
Scientific Research Applications
Chemistry: (-)-Avarone is used as a model compound in studying redox reactions and electron transfer processes due to its stable quinone structure.
Biology: In biological research, this compound is studied for its cytotoxic and antimicrobial properties. It has shown potential in inhibiting the growth of cancer cells and various pathogens.
Medicine: The compound’s biological activities make it a candidate for drug development, particularly in the fields of oncology and infectious diseases.
Mechanism of Action
Mechanism: (-)-Avarone exerts its effects primarily through redox cycling, where it undergoes continuous oxidation and reduction. This process generates reactive oxygen species, which can induce oxidative stress in cells.
Molecular Targets and Pathways: The compound targets cellular components such as DNA, proteins, and lipids, leading to cellular damage and apoptosis. It also interacts with various signaling pathways involved in cell growth and survival.
Comparison with Similar Compounds
Avarol: The reduced form of (-)-Avarone, sharing similar biological activities.
Plumbagin: Another quinone compound with comparable redox properties.
Menadione: A synthetic quinone with similar chemical behavior.
Uniqueness: this compound stands out due to its natural origin and specific biological activities. Its unique structure allows for diverse chemical modifications, making it a versatile compound for various research applications.
Properties
CAS No. |
186416-52-4 |
|---|---|
Molecular Formula |
C21H28O2 |
Molecular Weight |
312.4 g/mol |
IUPAC Name |
2-[[(1S,2R,4aR,8aR)-1,2,4a,5-tetramethyl-2,3,4,7,8,8a-hexahydronaphthalen-1-yl]methyl]cyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C21H28O2/c1-14-6-5-7-19-20(14,3)11-10-15(2)21(19,4)13-16-12-17(22)8-9-18(16)23/h6,8-9,12,15,19H,5,7,10-11,13H2,1-4H3/t15-,19+,20+,21+/m1/s1 |
InChI Key |
VPRHEJGLNUDEEH-DVMWJLJYSA-N |
Isomeric SMILES |
C[C@@H]1CC[C@@]2([C@@H]([C@@]1(C)CC3=CC(=O)C=CC3=O)CCC=C2C)C |
Canonical SMILES |
CC1CCC2(C(C1(C)CC3=CC(=O)C=CC3=O)CCC=C2C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(cyclopentylamino)-2-oxoethyl]-7-methyl-N-(4-methylphenyl)thieno[2,3-b]quinoline-2-carboxamide](/img/structure/B13796053.png)
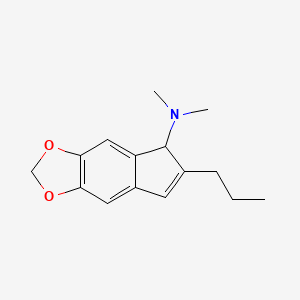
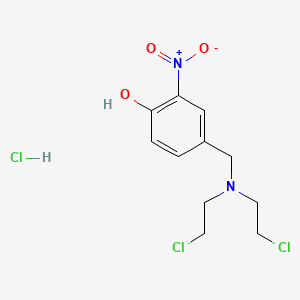
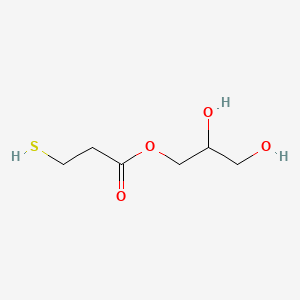

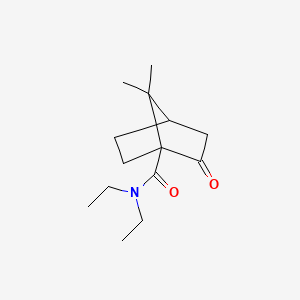
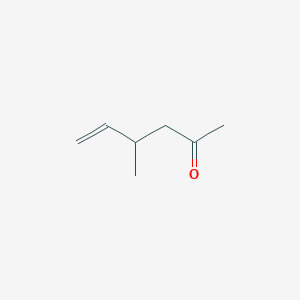
![Acetamide,N-[6-amino-1-(2,3-dimethylphenyl)-1,2,3,4-tetrahydro-3-methyl-2,4-dioxo-pyrimidin-5-YL]-2-(4-amino-2,3,5-trimethylphenoxy)-](/img/structure/B13796121.png)
![(5S,6R)-N-[3-(5-amino-1H-imidazol-2-yl)propyl]-7,9-dibromo-6-hydroxy-8-methoxy-1-oxa-2-azaspiro[4.5]deca-2,7,9-triene-3-carboxamide](/img/structure/B13796129.png)
